2-Fluoro--6-methoxy-4-methylphenylboronic acid
Overview
Description
2-Fluoro-6-methoxy-4-methylphenylboronic acid is an organoboron compound with the molecular formula C8H10BFO3. It is a boronic acid derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a phenyl ring, along with a boronic acid functional group.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 2-Fluoro-6-methoxy-4-methylphenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal, such as palladium . The transition metal acts as a catalyst, facilitating the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by 2-Fluoro-6-methoxy-4-methylphenylboronic acid, is a key step in various biochemical synthesis pathways . This reaction enables the formation of biologically active molecules, including pharmaceuticals and complex organic compounds .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, which are crucial for its role in suzuki-miyaura cross-coupling reactions .
Result of Action
The primary result of the action of 2-Fluoro-6-methoxy-4-methylphenylboronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including biologically active molecules and pharmaceuticals .
Action Environment
The efficacy and stability of 2-Fluoro-6-methoxy-4-methylphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a mild and functional group tolerant environment . Additionally, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methoxy-4-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-fluoro-6-methoxy-4-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of 2-Fluoro-6-methoxy-4-methylphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-methoxy-4-methylphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . Other reactions include protodeboronation, where the boronic acid group is replaced by a hydrogen atom, and oxidation reactions to form the corresponding phenol derivative.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol, water), and aryl or vinyl halide.
Protodeboronation: Acidic conditions (e.g., HCl) or oxidative conditions (e.g., H2O2).
Oxidation: Oxidizing agents (e.g., NaBO3, H2O2).
Major Products Formed
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenol Derivatives: Formed via oxidation.
Aryl Hydrocarbons: Formed via protodeboronation.
Scientific Research Applications
2-Fluoro-6-methoxy-4-methylphenylboronic acid is widely used in scientific research due to its versatility in organic synthesis. Some key applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of boron-containing biomolecules for potential therapeutic applications.
Medicine: Investigated for its role in the synthesis of boron-containing drugs, which may have unique pharmacological properties.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
2-Fluoro-6-methoxy-4-methylphenylboronic acid can be compared with other boronic acids, such as:
Phenylboronic Acid: Lacks the fluorine, methoxy, and methyl substituents, making it less sterically hindered and less electron-rich.
4-Methoxyphenylboronic Acid: Similar methoxy group but lacks the fluorine and methyl groups, resulting in different electronic properties.
2-Fluoro-4-methylphenylboronic Acid: Contains the fluorine and methyl groups but lacks the methoxy group, affecting its reactivity and selectivity in certain reactions.
The unique combination of substituents in 2-Fluoro-6-methoxy-4-methylphenylboronic acid imparts distinct electronic and steric properties, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
(2-fluoro-6-methoxy-4-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-5-3-6(10)8(9(11)12)7(4-5)13-2/h3-4,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBJMPVDWYFFSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)C)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401219048 | |
Record name | Boronic acid, B-(2-fluoro-6-methoxy-4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401219048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-08-7 | |
Record name | Boronic acid, B-(2-fluoro-6-methoxy-4-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(2-fluoro-6-methoxy-4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401219048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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